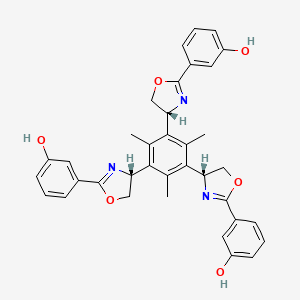
3,3',3''-((4R,4'R,4''R)-4,4',4''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(4,5-dihydrooxazole-4,2-diyl))triphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3,3’,3’‘-((4R,4’R,4’‘R)-4,4’,4’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(4,5-dihydrooxazole-4,2-diyl))triphenol” is a complex organic compound featuring a central trimethylbenzene core with three dihydrooxazole groups and three phenol groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3,3’,3’‘-((4R,4’R,4’‘R)-4,4’,4’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(4,5-dihydrooxazole-4,2-diyl))triphenol” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Trimethylbenzene Core: Starting with a trimethylbenzene derivative, functional groups are introduced at specific positions.
Attachment of Dihydrooxazole Groups: The dihydrooxazole groups are synthesized through cyclization reactions involving amino alcohols and carboxylic acids.
Coupling with Phenol Groups: The final step involves coupling the dihydrooxazole groups with phenol groups using suitable coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The phenol groups can undergo oxidation to form quinones.
Reduction: The dihydrooxazole groups can be reduced to amino alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Materials Science: Used in the synthesis of polymers and advanced materials.
Biology and Medicine
Drug Development: Potential use as a scaffold for drug design.
Biological Probes: Used in the development of fluorescent probes for biological imaging.
Industry
Coatings and Adhesives: Utilized in the formulation of high-performance coatings and adhesives.
Electronics: Used in the development of organic electronic materials.
作用机制
The mechanism of action of “3,3’,3’‘-((4R,4’R,4’‘R)-4,4’,4’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(4,5-dihydrooxazole-4,2-diyl))triphenol” depends on its application. For instance:
Catalysis: Acts as a ligand, coordinating to metal centers and facilitating catalytic cycles.
Drug Development: Interacts with biological targets such as enzymes or receptors, modulating their activity.
相似化合物的比较
Similar Compounds
- 3,3’,3’‘-((4R,4’R,4’‘R)-4,4’,4’'-(Benzene-1,3,5-triyl)tris(4,5-dihydrooxazole-4,2-diyl))triphenol
- 3,3’,3’‘-((4R,4’R,4’‘R)-4,4’,4’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(4,5-dihydrothiazole-4,2-diyl))triphenol
Uniqueness
The presence of the trimethylbenzene core and the specific arrangement of dihydrooxazole and phenol groups make “3,3’,3’‘-((4R,4’R,4’‘R)-4,4’,4’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(4,5-dihydrooxazole-4,2-diyl))triphenol” unique. This structure imparts distinct chemical properties and reactivity compared to similar compounds.
属性
分子式 |
C36H33N3O6 |
|---|---|
分子量 |
603.7 g/mol |
IUPAC 名称 |
3-[(4R)-4-[3,5-bis[(4R)-2-(3-hydroxyphenyl)-4,5-dihydro-1,3-oxazol-4-yl]-2,4,6-trimethylphenyl]-4,5-dihydro-1,3-oxazol-2-yl]phenol |
InChI |
InChI=1S/C36H33N3O6/c1-19-31(28-16-43-34(37-28)22-7-4-10-25(40)13-22)20(2)33(30-18-45-36(39-30)24-9-6-12-27(42)15-24)21(3)32(19)29-17-44-35(38-29)23-8-5-11-26(41)14-23/h4-15,28-30,40-42H,16-18H2,1-3H3/t28-,29-,30-/m0/s1 |
InChI 键 |
MFHOGVGSJFSDNU-DTXPUJKBSA-N |
手性 SMILES |
CC1=C(C(=C(C(=C1[C@@H]2COC(=N2)C3=CC(=CC=C3)O)C)[C@@H]4COC(=N4)C5=CC(=CC=C5)O)C)[C@@H]6COC(=N6)C7=CC(=CC=C7)O |
规范 SMILES |
CC1=C(C(=C(C(=C1C2COC(=N2)C3=CC(=CC=C3)O)C)C4COC(=N4)C5=CC(=CC=C5)O)C)C6COC(=N6)C7=CC(=CC=C7)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


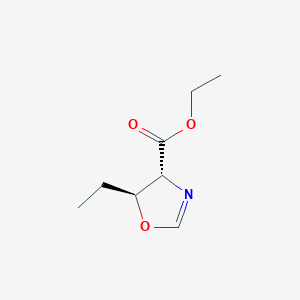

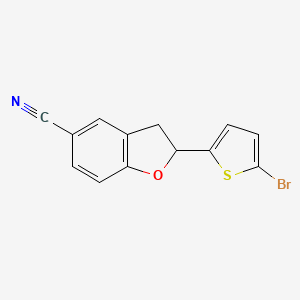
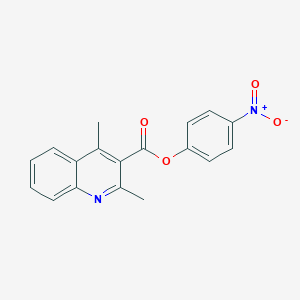
![6-Octylfuro[2,3-d]pyrimidin-2(1H)-one](/img/structure/B15212069.png)


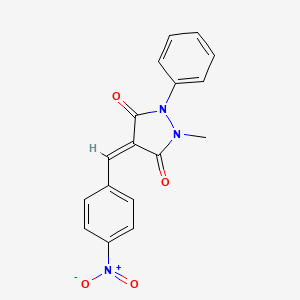
![2-[(8-Amino[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethan-1-ol](/img/structure/B15212103.png)
![3-((5-Nitrofuran-2-yl)methylene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B15212106.png)
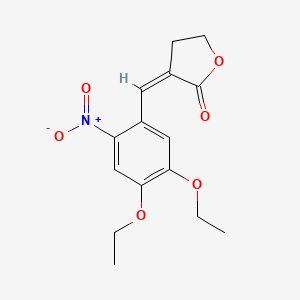
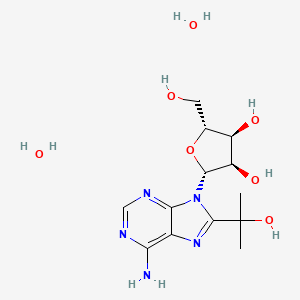
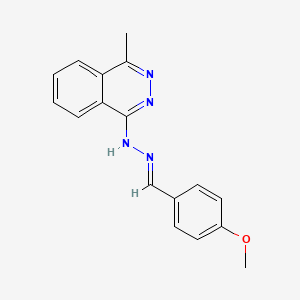
![1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethan-1-one](/img/structure/B15212118.png)
